![molecular formula C9H16ClN B3085594 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1158205-64-1](/img/structure/B3085594.png)
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C9H15N . It exists as a solid and has a molecular weight of 137.22 . It is a derivative of tetrahydropyridines (THPs), a class of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .
Synthesis Analysis
The synthesis of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine and its derivatives often involves innovative methods developed for the synthesis of substituted-tetrahydropyridine derivatives . For instance, when treated with triallylborane and McOH, the product of the 1,2-addition of PhLi to pyridine transforms to trans-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis
The molecular structure of 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be represented by the SMILES stringC=CC[C@H]1NC@HC=CC1
. The InChI key for this compound is PSNCFOFVFFJWLI-RKDXNWHRSA-N
. Chemical Reactions Analysis
The electrochemical reduction of trans-2-allyl-6-R-1,2,3,6-tetrahydropyridines (R = Me, All, and Ph) on the mercury cathode in anhydrous DMF (with 0.1 M Bu4NClO4 as the supporting electrolyte) resulted in catalytic hydrogen evolution .Safety and Hazards
Future Directions
Tetrahydropyridines (THPs), including 2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, have been found to possess biologically active properties, sparking interest in their potential use in drug discovery and design . Future research may focus on the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
properties
IUPAC Name |
6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-3-5-9-7-4-6-8(2)10-9;/h3-4,6,8-10H,1,5,7H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDVVTQTEKNBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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